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Compound of Interest

Compound Name: 6,7,8,9-Tetrahydro Carvedilol

CAS No.: 1246820-73-4

Cat. No.: B600947 Get Quote

Introduction & Scope
Carvedilol is a non-selective

-adrenergic blocking agent with

-blocking activity.[1] Its chemical structure, containing a carbazole moiety and a secondary
amine, makes it susceptible to oxidation and specific degradation pathways.

The USP monograph currently defines multiple procedures for organic impurities. This guide

focuses on Procedure 2, which is the most comprehensive method ("Profiling Method"). It is

required when Carvedilol Related Compound F is a potential impurity and provides superior

resolution for complex degradation products compared to the isocratic Procedure 1.
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Impurity Chemical Nature Criticality

RC A Amine Cleavage Product Primary degradation product.

RC B Biscarbazole Derivative
High molecular weight; late

eluter.

RC C N-Benzyl Derivative
Process impurity (synthesis

intermediate).

RC D Oxirane Derivative Genotoxic potential (epoxide).

RC E Hydroxy Derivative Oxidative degradant.

RC F Tetrahydrocarbazole
Specific to certain synthesis

routes; requires Proc 2.

Scientific Principle & Mechanism
The separation relies on Reversed-Phase Chromatography (RP-HPLC) using an Octylsilane

(C8 / L7) stationary phase.

Selectivity Mechanism: Carvedilol and its impurities are basic amines. The mobile phase

utilizes a Potassium Phosphate Buffer at pH 2.0.[2]

Why pH 2.0? At this pH, the amine groups are fully protonated (

), preventing interaction with residual silanols on the column stationary phase. This
eliminates peak tailing, a common issue with Carvedilol.

Gradient Strategy: A complex gradient using Acetonitrile (ACN) and Methanol (MeOH) is

employed.

Mobile Phase A (High Aqueous): Retains polar impurities (like RC A and E).

Mobile Phase B (High Organic): Elutes hydrophobic impurities (like RC B and

Biscarbazole) that would otherwise stick to the column.

Materials & Reagents

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.ijpsonline.com/articles/development-and-validation-of-stabilityindicating-highperformance-liquid-chromatography-method-for-estimation-of-organic-impuritie-5067.html?view=mobile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


API: Carvedilol USP Reference Standard (RS).[3][4][5][6][7]

Impurity Standards: USP Carvedilol Related Compounds A, B, C, D, E, and F RS.

Reagents:

Potassium Dihydrogen Phosphate (

), AR Grade.

Phosphoric Acid (

), 85%, HPLC Grade.

Acetonitrile (ACN), HPLC Grade.

Methanol (MeOH), HPLC Grade.

Water, Milli-Q / HPLC Grade.

Column: USP Packing L7 (C8),

,

.[3]

Recommended: Agilent Zorbax Eclipse XDB-C8 or equivalent.[8]

Experimental Protocol (USP Procedure 2)
Buffer Preparation

Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water.

Adjust pH to 2.0 ± 0.05 using dilute Phosphoric Acid.

Filter through a 0.45 µm nylon membrane filter.[8]
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Mobile Phase A: Acetonitrile : Buffer (10 : 90). Note: Some variations use 10:1000 v/v; verify

specific monograph version. Standard ratio is often 20-30% organic for A, but USP Proc 2 is

highly aqueous A.

Mobile Phase B: Methanol : Acetonitrile : Buffer (50 : 40 : 10).

Expert Note: Premixing Methanol and ACN reduces outgassing and baseline noise during

the gradient.

Chromatographic Conditions
Parameter Setting

Flow Rate 1.0 mL/min

Injection Volume 10 - 20 µL (Optimize for sensitivity vs. overload)

Column Temperature 55°C (Critical for resolution of RC B and F)

Detector
UV 240 nm (General); 220 nm (Optional for RC

E specificity)

Run Time ~80 Minutes

Gradient Program
Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile

0.0 100 0 Equilibration

5.0 100 0 Isocratic Hold

6.0 55 45 Rapid Ramp

30.0 55 45 Isocratic Separation

50.0 0 100
Elution of

Hydrophobics

69.0 0 100 Wash

70.0 100 0 Return to Initial

80.0 100 0 Re-equilibration
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Standard & Sample Preparation
Diluent: Mobile Phase A (or pH 2.0 Buffer : ACN mixture).[2][9]

System Suitability Solution: Dissolve USP Carvedilol RS and USP Carvedilol Related

Compound F RS to obtain 0.05 mg/mL each.

Sample Solution: Prepare 1.0 mg/mL of Carvedilol drug substance in Diluent.

Workflow Visualization
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Caption: Step-by-step analytical workflow for Carvedilol impurity profiling using USP Procedure

2.

Critical Process Parameters (Expert Insights)
Temperature Control (The "55°C" Rule)
Standard HPLC methods often run at 25-30°C. However, this method requires 55°C.

Causality: Higher temperature reduces the viscosity of the mobile phase and improves mass

transfer kinetics. More importantly, it alters the selectivity between Carvedilol and Related

Compound F. At lower temperatures, these peaks may co-elute or show poor resolution (

).
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Risk: Ensure your column heater is calibrated. A deviation of ±2°C can significantly impact

the resolution of the critical pair.

pH Sensitivity
The buffer pH is set to 2.0.[2][3][6][9][10]

Trustworthiness Check: If the pH drifts to 2.5, the ionization state of the secondary amine

changes slightly, leading to peak broadening and retention time shifts. Always use a

calibrated pH meter and adjust before adding organic solvents if possible (though this

protocol specifies aqueous buffer adjustment first).

System Suitability Criteria (Self-Validating)
Before releasing results, the system must pass these checks:

Resolution (

): NLT 1.7 between Carvedilol and Related Compound F (or Biscarbazole depending on the
exact mix).

Tailing Factor (

): NMT 1.5 for the Carvedilol peak.

RSD: NMT 2.0% for replicate injections of the Standard.

Data Analysis & Calculations
Relative Response Factors (RRF)
Impurities do not absorb UV light identically to the main drug. You must apply RRFs to calculate

accurate mass balance.
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Compound RRF (Approximate)

Carvedilol 1.00

Related Compound A 1.04

Related Compound C 0.95

Related Compound F 1.10

Calculation Formula:

Where:[4][7]

= Peak response of impurity.[3][4]

= Peak response of Carvedilol standard.[3][4][6]

= Relative Response Factor (RRF).

= Potency of standard.
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Caption: Conceptual origin of key Carvedilol impurities.[2][6][11] Impurity D is a precursor; A, B,

E are degradants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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